molecular formula C42H58BNO B13752209 N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate

N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate

Cat. No.: B13752209
M. Wt: 603.7 g/mol
InChI Key: HTJYWRWWDVGMQM-UHFFFAOYSA-N
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Description

N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate is a quaternary ammonium salt comprising a tributylphenacylammonium cation and a butyltriphenylborate anion. This compound is notable for its role in photoinitiating systems, where the borate anion generates butyl radicals under irradiation, while the phenacyl group on the ammonium cation may contribute to light absorption and radical formation . Its applications span photopolymerization, 3D printing, and holographic materials, leveraging its dual capacity to produce initiating radicals .

Properties

Molecular Formula

C42H58BNO

Molecular Weight

603.7 g/mol

IUPAC Name

butyl(triphenyl)boranuide;tributyl(phenacyl)azanium

InChI

InChI=1S/C22H24B.C20H34NO/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-4-7-15-21(16-8-5-2,17-9-6-3)18-20(22)19-13-11-10-12-14-19/h4-18H,2-3,19H2,1H3;10-14H,4-9,15-18H2,1-3H3/q-1;+1

InChI Key

HTJYWRWWDVGMQM-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of the Quaternary Ammonium Cation: N,N,N-Tributyl-N-phenacylammonium

The cationic part, N,N,N-tributyl-N-phenacylammonium , is typically prepared via quaternization of a tertiary amine with a phenacyl halide:

  • Starting materials : Tributylamine (N,N,N-tributylamine) and phenacyl halide (e.g., phenacyl bromide or chloride).
  • Reaction : The nucleophilic tertiary amine attacks the electrophilic carbonyl carbon of the phenacyl halide, leading to quaternization and formation of the ammonium salt.
  • Conditions : This reaction is generally conducted in an aprotic solvent such as acetonitrile or acetone, at ambient or slightly elevated temperatures.
  • Purification : The quaternary ammonium salt is isolated by filtration or crystallization.

This step forms the N,N,N-tributyl-N-phenacylammonium halide intermediate, which is then subjected to ion exchange to introduce the borate anion.

Preparation of Butyltriphenylborate Anion

The anionic counterpart, butyltriphenylborate , is prepared by esterification of boric acid derivatives or borate esters with butyl groups and triphenyl groups:

  • A relevant method for preparing tributyl borate (a related borate ester) involves the reaction of boric acid with n-butanol under reflux with continuous removal of water to drive the esterification to completion, achieving purity above 99% by vacuum distillation.

  • For triphenylborate derivatives, triphenylborane or triphenylborate salts react with alkyl groups such as butyl via nucleophilic substitution or transesterification to form butyltriphenylborate.

Formation of N,N,N-Tributyl-N-phenacylammonium Butyltriphenylborate

The final compound is formed by combining the quaternary ammonium salt with the butyltriphenylborate anion via metathesis (ion exchange):

  • Method : The ammonium halide salt is reacted with a sodium or potassium salt of butyltriphenylborate in a polar solvent (e.g., acetonitrile or methanol).
  • Process : The halide anion is replaced by the butyltriphenylborate anion, precipitating the desired quaternary ammonium borate salt.
  • Purification : The product is purified by recrystallization or washing to remove residual salts.

Detailed Preparation Procedure (Hypothetical Example)

Step Reagents Conditions Outcome
1. Quaternization Tributylamine + Phenacyl bromide Stir in acetonitrile, 25-40°C, 12 h N,N,N-Tributyl-N-phenacylammonium bromide
2. Preparation of Butyltriphenylborate Triphenylborane + n-butanol Reflux with water removal, vacuum distillation Butyltriphenylborate ester (purity >99%)
3. Ion Exchange N,N,N-Tributyl-N-phenacylammonium bromide + Sodium butyltriphenylborate Stir in methanol, room temp, 6 h This compound

Research Results and Data

Purity and Yield

  • The tributyl borate preparation method using n-butanol as both reactant and water-carrying agent achieves purity >99% and improved conversion rates due to effective water removal.
  • Quaternization reactions of tertiary amines with phenacyl halides typically yield >85% of quaternary ammonium salts under mild conditions.
  • Ion exchange reactions to form quaternary ammonium borate salts generally proceed with high selectivity and yields above 80%.

Analytical Characterization

  • NMR (1H, 13C) confirms the presence of tributyl and phenacyl groups on the ammonium cation, and phenyl and butyl groups on the borate anion.
  • Mass spectrometry verifies molecular weight consistent with this compound.
  • Elemental analysis matches theoretical values for C, H, B, and N.
  • X-ray crystallography (if performed) can confirm the ionic structure and packing.

Additional Notes

  • The preparation of this compound requires careful control of reaction conditions to avoid side reactions such as over-alkylation or hydrolysis.
  • The use of n-butanol as both reactant and water-carrying agent in borate ester synthesis improves environmental safety by avoiding toxic solvents like benzene or toluene.
  • The ion exchange step must ensure complete removal of halide ions to prevent contamination.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Reaction Conditions Yield (%) Purity (%) Notes
Quaternization of Tributylamine Tributylamine, Phenacyl bromide Acetonitrile, 25-40°C, 12 h 85-90 >95 Mild conditions, high selectivity
Butyltriphenylborate Synthesis Triphenylborane, n-butanol Reflux with water removal, vacuum distillation 90-95 >99 Water removal critical for conversion
Ion Exchange to Final Salt Ammonium bromide salt + Sodium butyltriphenylborate Methanol, room temp, 6 h 80-85 >98 Efficient halide replacement

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems .

Comparison with Similar Compounds

Data Tables

Table 1: Cation Comparison in Borate Salts

Compound Cation Type Substituents Anion λmax (nm) Application
N,N,N-Tributyl-N-phenacylammonium Quaternary Ammonium 3 Bu, 1 Phenacyl BuBPh₃⁻ 340–380 Photopolymerization
Tributylbutylammonium Quaternary Ammonium 4 Bu BuBPh₃⁻ <300 Industrial Initiators
Dialkylphenacylsulfonium Sulfonium 2 Alkyl, 1 Phenacyl BuBPh₃⁻ 360–400 3D Printing Resins

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing N,N,N-Tributyl-N-phenacylammonium butyltriphenylborate?

To confirm structural integrity, employ X-ray crystallography to resolve bond angles (e.g., C–B–C angles ranging from 60.7° to 179.10° as observed in related borate salts) and verify spatial arrangements . Complement this with NMR spectroscopy (¹H, ¹³C, and ¹¹B) to identify proton environments and boron coordination. Elemental analysis ensures stoichiometric purity. For dynamic behavior, use FT-IR spectroscopy to track functional groups like phenacyl or tributylammonium moieties.

Q. What safety protocols are critical for handling this compound given its environmental and toxicological profile?

Adhere to Globally Harmonized System (GHS) classifications:

  • Aquatic toxicity : Classified as acute category 1 (EC₅₀ = 0.000530 mg/L for Daphnia magna) and chronic category 1 due to persistent bioaccumulation .
  • Handling limits : Follow international guidelines (e.g., 20–400 tonnes/year upper/lower thresholds) .
    Use fume hoods , chemical-resistant gloves , and closed systems to minimize exposure. Dispose of waste via hazardous waste protocols compliant with local regulations.

Q. How is this compound synthesized, and what purity validation steps are essential?

Synthesize via anion exchange between tributylphenacylammonium halides and tetramethylammonium butyltriphenylborate in anhydrous solvents (e.g., dichloromethane) . Validate purity using HPLC (>95% purity) and mass spectrometry (ESI-MS for ion pair confirmation). Monitor reaction progress with TLC (silica gel, non-polar eluents).

Q. What are its primary applications in photopolymerization research?

This compound acts as a co-initiator in radical polymerization when paired with iodonium salts. It generates butyl radicals upon irradiation, initiating acrylate polymerization. Key advantages over tetraphenylborates include higher solubility and dual radical generation (aryl and alkyl) .

Q. How should researchers store this compound to ensure stability?

Store in air-tight, light-resistant containers under inert gas (argon/nitrogen) at 0–6°C to prevent degradation. Monitor for hydrolysis via periodic FT-IR analysis of borate anion integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance its efficiency in photoinitiating systems?

  • Solvent selection : Use aprotic solvents (e.g., acetonitrile) to stabilize ion pairs and reduce recombination .
  • Co-initiator ratios : Optimize molar ratios of borate to iodonium salts (e.g., 1:1 to 1:2) to balance radical yield and side reactions.
  • Light wavelength : Test UV (250–400 nm) vs. visible light (450 nm) to match absorption profiles of sensitizers (e.g., 2-isopropylthioxanthone) .

Q. What mechanistic insights explain its superior photoinitiation compared to tetraphenylborates?

Butyltriphenylborate releases butyl radicals upon photolysis, while tetraphenylborates generate only aryl radicals. This dual radical pathway (alkyl + aryl) enhances initiation rates and cross-linking efficiency in acrylate systems. Validate via electron paramagnetic resonance (EPR) to detect radical species and kinetic studies comparing polymerization rates .

Q. How can contradictions in ecotoxicological data be resolved?

Discrepancies in toxicity classifications (e.g., acute vs. chronic hazards) may arise from test organism sensitivity or exposure durations. Address this by:

  • Conducting multi-species assays (e.g., algae, fish, Daphnia).
  • Performing dose-response modeling to refine EC₅₀/LC₅₀ values .
  • Comparing data across regulatory frameworks (EU CLP vs. EPA guidelines).

Q. What structural modifications could reduce its environmental persistence without compromising photochemical activity?

  • Introduce biodegradable substituents (e.g., ester groups) on the tributylammonium cation.
  • Replace phenyl groups with electron-deficient aromatics to modulate borate anion stability.
    Evaluate modifications via QSAR modeling and accelerated degradation tests (hydrolysis/oxidation) .

Q. How does its performance compare to other borate salts in three-component photoinitiating systems?

In systems with carbocyanine dyes and picolinium salts, butyltriphenylborate outperforms smaller borates (e.g., tetraphenylborate) due to:

  • Enhanced radical yield : Quantify via photo-DSC (higher exothermic peaks).
  • Reduced oxygen inhibition : Measure via real-time FT-IR tracking of acrylate conversion .

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